molecular formula C8H13F3O2 B12564352 Butanoic acid, 3,3,4-trifluoro-2,2-dimethyl-, ethyl ester CAS No. 144193-97-5

Butanoic acid, 3,3,4-trifluoro-2,2-dimethyl-, ethyl ester

Cat. No.: B12564352
CAS No.: 144193-97-5
M. Wt: 198.18 g/mol
InChI Key: IISFODUJGOZKJT-UHFFFAOYSA-N
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Description

Butanoic acid, 3,3,4-trifluoro-2,2-dimethyl-, ethyl ester is a chemical compound with the molecular formula C8H13F3O2 It is an ester derivative of butanoic acid, characterized by the presence of trifluoromethyl and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanoic acid, 3,3,4-trifluoro-2,2-dimethyl-, ethyl ester typically involves the esterification of butanoic acid derivatives with ethanol in the presence of a catalyst. One common method is the reaction of 3,3,4-trifluoro-2,2-dimethylbutanoic acid with ethanol under acidic conditions, using sulfuric acid as a catalyst. The reaction is carried out under reflux to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process.

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 3,3,4-trifluoro-2,2-dimethyl-, ethyl ester can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to produce butanoic acid and ethanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under appropriate conditions.

Major Products Formed

    Hydrolysis: Butanoic acid and ethanol.

    Reduction: 3,3,4-trifluoro-2,2-dimethylbutanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Butanoic acid, 3,3,4-trifluoro-2,2-dimethyl-, ethyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce trifluoromethyl groups into molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of butanoic acid, 3,3,4-trifluoro-2,2-dimethyl-, ethyl ester involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design. The ester linkage can be hydrolyzed in biological systems, releasing the active acid and alcohol components, which can then interact with specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    Butanoic acid, 4,4,4-trifluoro-3-oxo-, ethyl ester: Similar in structure but with a keto group instead of dimethyl groups.

    Butanoic acid, 3-amino-4,4,4-trifluoro-, ethyl ester: Contains an amino group, offering different reactivity and applications.

Uniqueness

Butanoic acid, 3,3,4-trifluoro-2,2-dimethyl-, ethyl ester is unique due to the presence of both trifluoromethyl and dimethyl groups, which impart distinct chemical and physical properties. These features make it particularly useful in applications requiring enhanced stability and lipophilicity.

Properties

CAS No.

144193-97-5

Molecular Formula

C8H13F3O2

Molecular Weight

198.18 g/mol

IUPAC Name

ethyl 3,3,4-trifluoro-2,2-dimethylbutanoate

InChI

InChI=1S/C8H13F3O2/c1-4-13-6(12)7(2,3)8(10,11)5-9/h4-5H2,1-3H3

InChI Key

IISFODUJGOZKJT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C)C(CF)(F)F

Origin of Product

United States

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